molecular formula C18H24N4OS B5666787 2-(dimethylamino)-N,4-dimethyl-N-{2-[(4-methylphenyl)thio]ethyl}-5-pyrimidinecarboxamide

2-(dimethylamino)-N,4-dimethyl-N-{2-[(4-methylphenyl)thio]ethyl}-5-pyrimidinecarboxamide

Cat. No. B5666787
M. Wt: 344.5 g/mol
InChI Key: WBPPZVRTPQKDKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of dimethylaminomethylene compounds with dinucleophiles. For instance, Schenone et al. (1990) reported the synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates through the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, yielding high yields of the respective esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids (Schenone, Sansebastiano, & Mosti, 1990).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated through crystallography and spectroscopic methods. For example, the crystal structure of similar pyrimidine compounds has been determined, revealing insights into their geometric configuration and the interactions that stabilize their structure in the solid state (Ji, 2006).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including cycloadditions and transformations that lead to novel compounds. Prajapati and Thakur (2005) demonstrated the facile synthesis of novel pyrimido[4,5-d]pyrimidine derivatives through reactions involving heterocumulenes (Prajapati & Thakur, 2005).

properties

IUPAC Name

2-(dimethylamino)-N,4-dimethyl-N-[2-(4-methylphenyl)sulfanylethyl]pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-13-6-8-15(9-7-13)24-11-10-22(5)17(23)16-12-19-18(21(3)4)20-14(16)2/h6-9,12H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPPZVRTPQKDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCN(C)C(=O)C2=CN=C(N=C2C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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